molecular formula C22H18FN3O3S B2891914 Ethyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate CAS No. 852134-29-3

Ethyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate

Cat. No. B2891914
CAS RN: 852134-29-3
M. Wt: 423.46
InChI Key: WMEQFTLKMILFJV-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

Thiazoles have a five-membered ring with sulfur and nitrogen atoms. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This can play a significant role in drug-target protein interaction .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary widely depending on the specific substituents present on the thiazole ring. Generally, thiazoles can undergo reactions typical of aromatic compounds, such as electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a thiazole derivative like this one would depend on the specific substituents present. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antioxidant Activity

Thiazole-based compounds, such as the one , have been found to have significant antioxidant activity . These compounds can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma .

Antimicrobial Activity

Thiazole-based compounds have been found to have antimicrobial properties . This suggests potential use in the treatment of various bacterial infections .

Antifungal Activity

In addition to their antimicrobial properties, these compounds also exhibit antifungal activity . This could make them useful in the treatment of fungal infections .

Antiviral Activity

Research has shown that thiazole-based compounds can have antiviral properties . This suggests potential applications in the treatment of viral infections .

Antitumor Activity

Thiazole-based compounds have been found to have antitumor or cytotoxic properties . This suggests they could potentially be used in cancer treatment .

Neuroprotective Activity

These compounds have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease .

Anticonvulsant Activity

Thiazole-based compounds have been found to have anticonvulsant properties . This suggests potential use in the treatment of conditions characterized by seizures, such as epilepsy .

Safety and Hazards

The safety and hazards associated with a specific thiazole derivative would depend on its specific structure and properties. Some thiazole derivatives can be toxic, and appropriate safety precautions should be taken when handling them .

Future Directions

Thiazole derivatives are a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new thiazole derivatives with different substituents to explore their potential as therapeutic agents .

properties

IUPAC Name

ethyl 4-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-3-29-21(28)15-6-10-17(11-7-15)24-20(27)19-13(2)26-12-18(25-22(26)30-19)14-4-8-16(23)9-5-14/h4-12H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEQFTLKMILFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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